molecular formula C14H11ClN2S2 B2789275 N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890958-29-9

N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2789275
CAS No.: 890958-29-9
M. Wt: 306.83
InChI Key: LVAVRCBABNQTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. As a derivative of the benzothiazole class, this compound is investigated for its potential multi-targeting biological activities, particularly in the fields of oncology and inflammation research. The benzothiazole nucleus is a privileged structure in modern therapeutics, with derivatives demonstrating a wide spectrum of pharmacological actions, including antitumor, anti-inflammatory, antiviral, and antimicrobial activities . The adaptability of this heterocyclic framework allows for interaction with a variety of biological targets, making it a valuable template for developing novel therapeutic agents . In anticancer research, structurally similar 2-aminobenzothiazole derivatives have shown promising efficacy against a diverse range of human cancer cell lines, such as breast adenocarcinoma (MCF-7), colon cancer, and non-small cell lung cancer cells . The mechanism of action for these compounds is multifaceted and may involve the inhibition of key signaling pathways critical for tumor cell survival and proliferation. Recent studies on active benzothiazol-2-amine derivatives indicate that they can simultaneously inhibit both the AKT and ERK pathways, which are crucial regulators of cell growth and apoptosis . Furthermore, the role of chronic inflammation in cancer development is well-established, and benzothiazole derivatives have been explored for their dual anticancer and anti-inflammatory properties. Research on related compounds has demonstrated the ability to significantly reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models, thereby mitigating the inflammatory tumor microenvironment that facilitates cancer progression . This compound is intended for use in non-clinical research applications only, providing a core structure for the synthesis and biological evaluation of new molecules with potential therapeutic properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAVRCBABNQTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methylthiolating agents such as methyl iodide to introduce the methylthio group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives are widely studied for their pharmacological activities, including nitric oxide (NO) scavenging, urease inhibition, and antioxidant properties. Below is a comparative analysis of N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine with structurally related compounds, focusing on substituent effects and biological activities.

Key Observations

Substituent Effects on NO Scavenging: Electron-donating groups (e.g., 4-methoxyphenyl in 3c) enhance NO scavenging activity (67% at 50 μg/mL) compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 3b, 34% activity) . Acylation of the 2-amino group (e.g., compound 4) slightly reduces activity compared to unsubstituted amines (e.g., 3c), indicating free -NH₂ groups are critical for binding .

Urease Inhibition :

  • Compounds with methoxy (3c, IC₅₀ = 28.57 μg/mL) and phenyl (3e, IC₅₀ = 26.35 μg/mL) groups exhibit strong urease inhibition, likely due to hydrophobic interactions with the enzyme’s active site . The 3-chlorophenyl group in the target compound may similarly enhance inhibition via aromatic stacking.

Structural Flexibility and Bioactivity: Bromine substituents (e.g., 2 and 4) show moderate NO scavenging but lower potency than methoxy derivatives. The methylthio group’s smaller size compared to trifluoromethoxy (in riluzole) may improve membrane permeability .

Spectroscopic Characterization :

  • The target compound’s ¹H NMR would likely show aromatic protons near δ 6.5–7.9 ppm (similar to N-(3-chlorophenyl)benzo[d]thiazol-2-amine in ) and a singlet for the -SMe group at δ ~2.5 ppm .

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) LogP (Predicted)
This compound C₁₃H₁₀ClN₂S₂ Not reported ~3.5 (est.)
N-(3-Chlorophenyl)benzo[d]thiazol-2-amine C₁₃H₉ClN₂S 156–158 3.2
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) C₁₃H₁₀N₂OS Not reported 2.8
6-Bromo-2-aminobenzothiazole (2) C₇H₅BrN₂S Not reported 2.1

Biological Activity

N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole class, notable for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound can be synthesized through various methods. A common synthetic route involves the reaction of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine, followed by treatment with methylthiolating agents such as methyl iodide. This process typically occurs in organic solvents such as dichloromethane at room temperature .

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
12-Aminobenzothiazole + 3-Chlorobenzoyl Chloride + TriethylamineFormation of intermediate
2Methyl iodideIntroduction of methylthio group

2. Biological Activity

This compound exhibits a range of biological activities, primarily in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole family, including this compound, demonstrate significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential as a new antibiotic agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, likely through the modulation of specific signaling pathways involved in cell cycle regulation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits certain kinases and proteases, which are crucial for cancer cell survival and proliferation.
  • Receptor Modulation : It may also bind to specific receptors, altering their activity and influencing downstream signaling pathways .

4. Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • Study on Antimicrobial Effects : A recent investigation demonstrated that derivatives of benzothiazole exhibited potent activity against resistant strains of bacteria, with this compound showing particularly strong inhibition against Staphylococcus aureus .
  • Cancer Cell Line Studies : In a study published in Cancer Letters, the compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways . The IC50 values were determined to be in the low micromolar range, indicating significant potency.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against Staphylococcus aureus
Anticancer ActivityInduces apoptosis in breast cancer cells

5. Conclusion and Future Directions

This compound presents promising biological activities that warrant further exploration. Its potential as an antimicrobial and anticancer agent highlights its importance in drug development. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical applications.

The ongoing synthesis and evaluation of related compounds could lead to the discovery of novel therapeutic agents targeting various diseases, particularly in oncology and infectious diseases.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine?

The compound is synthesized via cyclization of 3-chloroaniline derivatives. A common method involves reacting 3-chloroaniline with sodium thiocyanate and bromine in glacial acetic acid to form the benzothiazole core. Subsequent functionalization with methylthio groups is achieved using methyl iodide or methanethiol under controlled conditions. Purification typically involves column chromatography or recrystallization from ethanol .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Confirms substitution patterns (e.g., methylthio at C6, 3-chlorophenyl at N2) and aromatic proton environments.
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ for C13H10ClN2S2: 293.01).
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹). Melting points and TLC are used for purity assessment .

Q. What are the primary biological targets or activities reported for this compound?

Benzothiazoles with methylthio and aryl substituents exhibit urease inhibition (IC50 ~26–28 µg/mL) and antimicrobial activity against Gram-positive bacteria. The 3-chlorophenyl group enhances lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How do structural modifications at the 6-(methylthio) or 3-chlorophenyl positions affect bioactivity?

  • Methylthio replacement : Substitution with sulfone/sulfoxide groups reduces urease inhibition but increases solubility.
  • Chlorophenyl positional isomers : 3-chloro shows higher activity than 2- or 4-chloro derivatives due to optimized steric and electronic interactions with enzyme active sites. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the phenyl ring enhance target binding .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 58% vs. 94%) arise from:

  • Reaction time : Extended reflux (≥16 hrs) improves cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (DMF) favor higher yields over ethanol.
  • Catalysts : Eaton’s reagent (P2O5/MeSO3H) accelerates Friedel-Crafts acylation in fused-ring derivatives .

Q. What mechanistic insights explain its role as a urease inhibitor?

Docking studies suggest the benzothiazole core binds to the urease active site via:

  • Hydrogen bonding : Between the N2-amine and Asp363 residue.
  • Hydrophobic interactions : Methylthio and chlorophenyl groups engage with Val320 and Leu365 pockets. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Q. How can multi-step synthesis pathways be optimized for scalability?

  • Flow chemistry : Reduces reaction time for cyclization steps (30 mins vs. 16 hrs).
  • Microwave-assisted synthesis : Enhances coupling efficiency (e.g., Suzuki-Miyaura for aryl modifications).
  • Green solvents : Water-ethanol mixtures reduce toxicity without compromising yield .

Methodological Considerations

Q. What analytical techniques are critical for tracking reaction intermediates?

  • GC-MS : Monitors volatile intermediates (e.g., methylthio precursors).
  • LC-UV/HRMS : Identifies non-volatile byproducts during cyclization.
  • In-situ IR : Detects thiourea intermediates in real-time .

Q. How do researchers differentiate this compound from structurally similar benzothiazoles?

  • X-ray crystallography : Resolves substituent positions (e.g., methylthio vs. methoxy at C6).
  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of 3-chlorophenyl and methylthio groups.
  • HPLC with chiral columns : Separates enantiomers in asymmetric derivatives .

Q. What in vitro models are used to evaluate its therapeutic potential?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Enzyme inhibition : Spectrophotometric urease assays (Ammonia quantification via Nessler’s reagent).
  • Cytotoxicity : MTT tests on mammalian cell lines (e.g., HEK293) ensure selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.